molecular formula C16H20N2 B12690015 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline CAS No. 90680-32-3

4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline

Cat. No.: B12690015
CAS No.: 90680-32-3
M. Wt: 240.34 g/mol
InChI Key: XSVKKJLZPRFMCU-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline is an organic compound with the molecular formula C16H20N2 It is a derivative of aniline, characterized by the presence of an aminophenyl group attached to a methyl group, along with ethyl and methyl substituents on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-aminobenzylamine with 2-ethyl-6-methylaniline under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as acetonitrile or ethanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of halogenated or alkylated products .

Scientific Research Applications

4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)methyl]-2-ethyl-6-methylaniline
  • 4-[(4-Chlorophenyl)methyl]-2-ethyl-6-methylaniline
  • 4-[(4-Nitrophenyl)methyl]-2-ethyl-6-methylaniline

Uniqueness

4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .

Properties

CAS No.

90680-32-3

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-[(4-aminophenyl)methyl]-2-ethyl-6-methylaniline

InChI

InChI=1S/C16H20N2/c1-3-14-10-13(8-11(2)16(14)18)9-12-4-6-15(17)7-5-12/h4-8,10H,3,9,17-18H2,1-2H3

InChI Key

XSVKKJLZPRFMCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)CC2=CC=C(C=C2)N)C)N

Origin of Product

United States

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